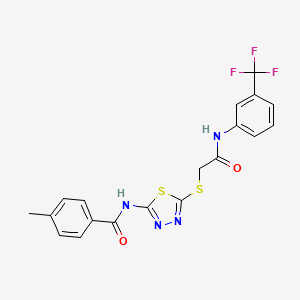

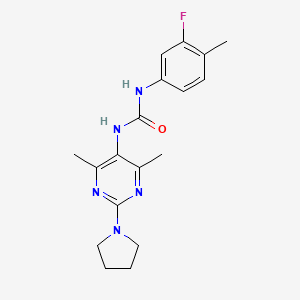

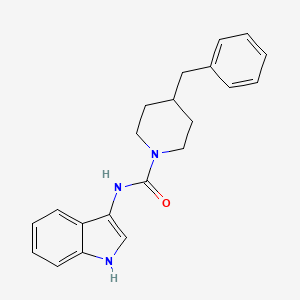

![molecular formula C18H19N3O2 B2767833 (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1465715-03-0](/img/structure/B2767833.png)

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is also known as CEP-28122, and it belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that target specific enzymes, called kinases, which play crucial roles in various cellular processes, including cell division, differentiation, and survival.

Scientific Research Applications

Synthesis and Chemical Sensing

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, through direct acylation reactions, highlighted their solid-state properties and colorimetric sensing capabilities for fluoride anions. This research suggests the potential for similar compounds to be synthesized for specific sensing applications, including environmental monitoring and diagnostic assays (Younes et al., 2020).

Advanced Material Synthesis

Reddy and Douglas (2010) reported the first asymmetric cyanoamidation with significant enantioselectivity, leading to the synthesis of oxindoles. This method demonstrates the potential for creating all-carbon quaternary stereocenters, which are valuable in pharmaceutical synthesis and material science (Reddy & Douglas, 2010).

Molecular Structure Analysis

Ghosh et al. (2000) explored the molecular structures of three leflunomide metabolite analogs, revealing their hydrogen-bonding networks and crystal packing. This work illustrates the compound's role in enhancing our understanding of molecular interactions, which is crucial for drug design and development (Ghosh et al., 2000).

Catalytic Reactions

Yasui, Kamisaki, and Takemoto (2008) highlighted the enantioselective cyanoamidation of olefins for the rapid synthesis of 3,3-disubstituted oxindoles. This catalytic approach underscores the broader applicability of the compound in facilitating chemical transformations that are pivotal in synthetic chemistry (Yasui, Kamisaki, & Takemoto, 2008).

properties

IUPAC Name |

(E)-N-[cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-11-13(15-4-2-3-5-17(15)21)6-7-18(22)20-16(10-19)14-8-9-23-12-14/h2-7,11,14,16H,8-9,12H2,1H3,(H,20,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBRTQUVSVLQSR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

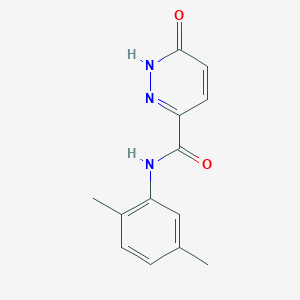

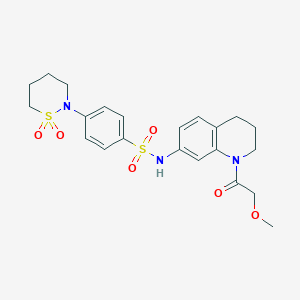

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)

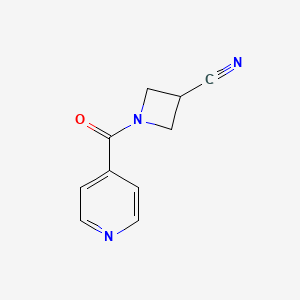

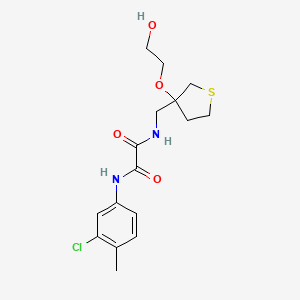

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2767763.png)

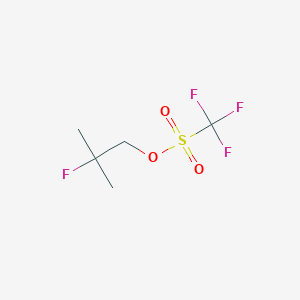

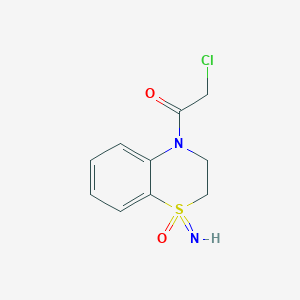

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2767765.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)